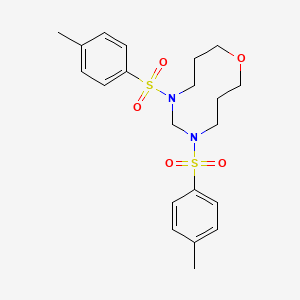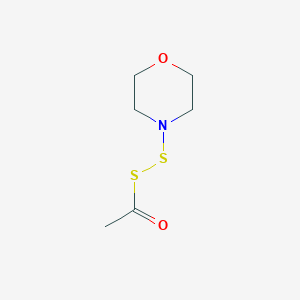
3,7-Dibromo-10-(4-bromophenyl)-10H-phenoxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dibromo-10-(4-bromophenyl)-10H-phenoxazine is a brominated derivative of phenoxazine. This compound is known for its unique structural properties, which include a phenoxazine core substituted with bromine atoms at the 3 and 7 positions, and a 4-bromophenyl group at the 10 position. The molecular formula of this compound is C18H10Br3NO, and it has a molecular weight of 512.06 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dibromo-10-(4-bromophenyl)-10H-phenoxazine typically involves the bromination of 10-phenyl-10H-phenoxazine. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in tetrahydrofuran (THF) solvent at low temperatures (0-5°C) and then allowed to warm to room temperature . The reaction conditions are as follows:
- Dissolve 10-phenyl-10H-phenoxazine in THF.
- Cool the solution to 0-5°C.
- Add N-bromosuccinimide in portions.
- Allow the reaction to proceed at room temperature for several hours.
- Isolate the product by filtration and purification using silica gel chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3,7-Dibromo-10-(4-bromophenyl)-10H-phenoxazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The phenoxazine core can be oxidized to form phenoxazine derivatives.
Reduction Reactions: The compound can be reduced to remove bromine atoms or modify the phenoxazine core.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated phenoxazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
3,7-Dibromo-10-(4-bromophenyl)-10H-phenoxazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Wirkmechanismus
The mechanism of action of 3,7-Dibromo-10-(4-bromophenyl)-10H-phenoxazine involves its interaction with specific molecular targets and pathways. The bromine atoms and phenoxazine core play a crucial role in its reactivity and biological activity. The compound can interact with cellular proteins, enzymes, and DNA, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,7-Dibromo-10-phenyl-10H-phenoxazine: Lacks the 4-bromophenyl group, making it less bulky and potentially less reactive.
10-(4-Bromophenyl)-10H-phenoxazine: Lacks the bromine atoms at the 3 and 7 positions, which may affect its reactivity and biological activity.
3,7-Dibromo-10-(4-chlorophenyl)-10H-phenoxazine: Substitutes chlorine for bromine at the 4 position, which can alter its chemical and biological properties.
Uniqueness
3,7-Dibromo-10-(4-bromophenyl)-10H-phenoxazine is unique due to the presence of multiple bromine atoms and the 4-bromophenyl group, which contribute to its distinct chemical reactivity and potential biological activities. These structural features make it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
89922-61-2 |
|---|---|
Molekularformel |
C18H10Br3NO |
Molekulargewicht |
496.0 g/mol |
IUPAC-Name |
3,7-dibromo-10-(4-bromophenyl)phenoxazine |
InChI |
InChI=1S/C18H10Br3NO/c19-11-1-5-14(6-2-11)22-15-7-3-12(20)9-17(15)23-18-10-13(21)4-8-16(18)22/h1-10H |
InChI-Schlüssel |
WPSJSDFNLWGYHA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N2C3=C(C=C(C=C3)Br)OC4=C2C=CC(=C4)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(2,3-Diphenyloxiran-2-yl)methyl]-1H-imidazole](/img/structure/B14376889.png)


![1-(Phenoxycarbonyl)-3-{[(propan-2-yl)oxy]carbonyl}pyridin-1-ium chloride](/img/structure/B14376900.png)






![Ethyl 2-hydroxy-5-[(thiophene-2-carbonyl)amino]benzoate](/img/structure/B14376933.png)
